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Compound of Interest

Compound Name: A274

Cat. No.: B1666383

The designation "A 274" can refer to several distinct investigational compounds. This document
provides detailed application notes and protocols for the most prominent substances identified
under this designation, tailored for researchers, scientists, and drug development
professionals. The information is organized by compound: CK-274 (Aficamten), Nivolumab
(from the CheckMate 274 trial), and MGS0274 Besylate.

CK-274 (Aficamten)

Compound Class: Cardiac Myosin Inhibitor

Therapeutic Area: Hypertrophic Cardiomyopathy

Application Notes

Aficamten (CK-274) is a novel small molecule that acts as a cardiac myosin inhibitor. It has
been shown to decrease cardiac myosin ATPase activity and reduce cardiac fractional
shortening.[1] Its primary application in research and clinical development is for the treatment
of hypertrophic cardiomyopathy (HCM), particularly in cases with left ventricular outflow tract
obstruction (LVOTO).[1]

Mechanism of Action: Aficamten targets cardiac myosin, the motor protein responsible for heart
muscle contraction. By inhibiting the ATPase activity of myosin, it reduces the number of actin-
myosin cross-bridges formed, leading to a decrease in cardiac contractility. This mechanism
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helps to alleviate the hypercontractility characteristic of HCM and can reduce the pressure
gradient in the left ventricular outflow tract.

Quantitative Data Summary

Table 1: Preclinical Dosage and Effects of Aficamten (CK-274) in a Feline HCM Model

Parameter Value Species/Model Notes

Feline (A31P )
Dosage 2 mg/kg ) Single oral dose.[1]
MYBPC3 mutation)

0.5% (w/v)
Hydroxypropylmethylc

Vehicle ellulose (HPMC) and Feline Oral gavage.[1]
0.1% TWEEN® 80 in

Ultra Pure water

Increased Left
Ventricular Internal
Diameter in systole
] Reduction in LV ] (LVIDs) with
Primary Effect ] ) Feline

systolic function preserved Left
Ventricular Internal
Diameter in diastole

(LVIDd).[1]

- Reduced LV
pressure gradient-
Reduced incidence of
LVOTO- Increased
Heart Rate (at 2
Secondary Effects mg/kg)- Reduced Feline [1]
Isovolumic Relaxation
Time (IVRT)- Reduced
Tricuspid Annular
Plane Systolic
Excursion (TAPSE)
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Experimental Protocols

Protocol 1: In Vivo Administration of Aficamten in a Feline HCM Model[1]

Objective: To assess the pharmacodynamic effects of a single oral dose of Aficamten on
cardiac function in cats with hereditary HCM.

Materials:
o Aficamten (CK-274)

e Vehicle: 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC), 0.1% TWEEN® 80, Ultra Pure
water

o Oral gavage needles
o Echocardiography equipment
Procedure:

e Animal Model: Use purpose-bred cats with a naturally occurring A31P MYBPC3 mutation
and a clinical diagnosis of HCM with LVOTO.

» Dosing Solution Preparation: Prepare a suspension of Aficamten in the vehicle at the desired
concentration to achieve a 2 mg/kg dose in a 1 mg/kg volume.

o Administration: Administer a single oral dose of 2 mg/kg Aficamten via oral gavage. For the
control group, administer the vehicle only.

» Echocardiographic Evaluation: Perform echocardiograms at baseline (0O hours) and at 6, 24,
and 48 hours post-dosing.

e Washout Period: In a cross-over study design, a minimum washout period of 2 weeks should
be observed between treatments.[1]

Diagrams
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Caption: Experimental workflow for in vivo testing of Aficamten in a feline HCM model.
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Nivolumab (CheckMate 274 Trial)

Compound Class: Monoclonal Antibody (IgG4), PD-1 Inhibitor

Therapeutic Area: Oncology (Urothelial Carcinoma)

Application Notes

The CheckMate 274 trial is a phase Il study evaluating the efficacy and safety of Nivolumab as
an adjuvant therapy for patients with high-risk muscle-invasive urothelial carcinoma (MIUC)
after radical surgery.[2][3] Nivolumab is an immune checkpoint inhibitor that blocks the
programmed death-1 (PD-1) receptor, thereby enhancing T-cell-mediated anti-tumor
responses.

Mechanism of Action: PD-1 is a checkpoint receptor expressed on activated T-cells. Its ligand,
PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activity,
allowing cancer cells to evade the immune system. Nivolumab is an IgG4 monoclonal antibody
that binds to PD-1, preventing its interaction with PD-L1 and restoring the immune system's
ability to recognize and attack tumor cells.[4]

Quantitative Data Summary

Table 2: Nivolumab Dosage and Administration in the CheckMate 274 Trial

Parameter Value Population Notes
High-risk MIUC Administered every
Dosage 240 mg i
patients two weeks.[3][5]
o ] High-risk MIUC
Administration Route Intravenous (1V) ]
patients
] High-risk MIUC
Treatment Duration Up to 1 year i [3][5]
patients

. . Randomized 1:1 to
. _ _ High-risk MIUC after _
Patient Population 709 patients total Nivolumab (n=353) or

radical resection
placebo (n=356).[4][5]
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Table 3: Key Efficacy Endpoints from CheckMate 274 (Median Follow-up of 36.1 months)

Hazard Ratio (95%

Endpoint Nivolumab Arm Placebo Arm cl)
Disease-Free Survival

22.0 months 11.0 months 0.71 (0.58 - 0.86)[6]
(ITT)
Disease-Free Survival

Not Reached 8.4 months 0.52 (0.37 - 0.72)[6]
(PD-L1 21%)
Overall Survival (ITT) Not Reached Not Reached 0.76 (0.61 - 0.96)[6]
Overall Survival (PD-

Not Reached Not Reached 0.56 (0.36 - 0.86)[6]

L1 21%)

Experimental Protocols

Protocol 2: Adjuvant Nivolumab Administration for MIUC (CheckMate 274 Trial Design)[2][3]

Objective: To evaluate the efficacy of adjuvant Nivolumab compared to placebo in patients with
high-risk MIUC post-radical resection.

Inclusion Criteria (Abbreviated):

o Diagnosis of muscle-invasive urothelial carcinoma (bladder, ureter, or renal pelvis).
o High risk of recurrence post-radical surgery.

o Radical surgery performed within the last 120 days.

o Disease-free status confirmed by imaging.

o ECOG performance status < 1.

Procedure:

e Randomization: Randomize eligible patients in a 1:1 ratio to receive either Nivolumab or a
placebo.
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e Dosing:
o Nivolumab Arm: Administer 240 mg of Nivolumab intravenously every 2 weeks.
o Placebo Arm: Administer a matching placebo intravenously every 2 weeks.

o Treatment Cycle: Continue treatment for a maximum duration of one year, or until disease
recurrence or unacceptable toxicity.

» Monitoring: Monitor patients for disease-free survival (primary endpoint), overall survival, and
treatment-related adverse events.

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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